An In-Depth Technical Guide to 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride: Properties, Synthesis, and Therapeutic Context
An In-Depth Technical Guide to 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride: Properties, Synthesis, and Therapeutic Context
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and therapeutic relevance of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride. While this specific molecule is a niche compound, its structural motifs—the N-substituted piperidine acetic acid and the 4-carbamoylpiperidine core—are of significant interest in modern medicinal chemistry. This document synthesizes data from closely related analogues to present a scientifically grounded profile of the title compound for researchers, chemists, and drug development professionals. We will explore its role as a potential building block in the synthesis of bioactive agents, with a particular focus on its relevance to Wnt signaling pathway inhibitors and anticholinergic agents.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and investigational molecules. Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional framework that can be functionalized to modulate key pharmaceutical properties such as solubility, lipophilicity, and metabolic stability. The nitrogen atom provides a key handle for introducing diverse substituents, influencing the molecule's basicity and its ability to form critical interactions with biological targets.
The specific substitution pattern of 2-(4-Carbamoylpiperidin-1-yl)acetic acid combines two important pharmacophoric elements:
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The N-acetic acid moiety: This feature introduces a carboxylic acid group, which can serve as a key hydrogen bond donor/acceptor or a handle for further derivatization into esters or amides.
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The 4-carbamoyl group: This primary amide (carboxamide) is a crucial functional group found in numerous bioactive molecules, capable of forming strong hydrogen bonds and contributing to target affinity and selectivity.
This guide will deconstruct the properties of the title compound by examining its core components and drawing parallels from well-documented analogues.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride is not widely published, we can predict its properties with a high degree of confidence based on related structures like 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride and piperidin-1-yl-acetic acid.[1][2]
Predicted Physicochemical Properties
The following table summarizes the anticipated properties of the parent compound, 2-(4-Carbamoylpiperidin-1-yl)acetic acid, and its hydrochloride salt.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Chemical Formula | C8H15ClN2O3 | Based on chemical structure. |
| Molecular Weight | 222.67 g/mol | Calculated from the chemical formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar hydrochloride salts of amino acids. |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents | The hydrochloride salt form and the presence of polar functional groups (carboxylic acid, amide) enhance aqueous solubility. |
| pKa | Carboxylic Acid: ~2-3; Piperidine Nitrogen: ~8-9 | The electron-withdrawing effect of the N-acetic acid group lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (~11). The carboxylic acid pKa is typical for alpha-amino acids. |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of synthetic compounds. The following are the expected spectral characteristics for 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride.
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¹H NMR (Proton NMR):
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Piperidine Ring Protons: A complex series of multiplets would be expected in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen (positions 2 and 6) would be shifted downfield.
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Methylene Protons (-CH₂-COOH): A singlet or a pair of doublets (if diastereotopic) would appear, likely deshielded by the adjacent nitrogen and carboxylic acid, in the 3.0-4.0 ppm range.
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Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons, typically found between 6.5 and 8.0 ppm.
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Carboxylic Acid Proton (-COOH): A very broad singlet, often downfield (>10 ppm), which may exchange with D₂O.
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¹³C NMR (Carbon NMR):
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Carbonyl Carbons: Two distinct signals in the downfield region: one for the carboxylic acid (~170-180 ppm) and one for the amide (~175-185 ppm).
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Piperidine Ring Carbons: Signals would appear in the aliphatic region (20-60 ppm). The carbons attached to the nitrogen would be the most downfield in this group.
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Methylene Carbon (-CH₂-COOH): A signal around 50-60 ppm.
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FT-IR (Infrared Spectroscopy):
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amide): Two distinct peaks around 3200 and 3350 cm⁻¹.
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C=O Stretch (Carboxylic Acid & Amide): Strong, sharp absorptions between 1640-1740 cm⁻¹. The amide C=O (Amide I band) is typically around 1650-1680 cm⁻¹, while the carboxylic acid C=O is around 1700-1740 cm⁻¹.
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N-H Bend (Amide): An absorption around 1600-1640 cm⁻¹ (Amide II band).
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Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The synthesis of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride can be logically achieved via the N-alkylation of isonipecotamide (piperidine-4-carboxamide). This is a standard and robust method for creating N-substituted piperidine derivatives.[3]
Workflow: Synthesis of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(4-carbamoylpiperidin-1-yl)acetate
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To a solution of isonipecotamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).
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Stir the suspension vigorously at room temperature.
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Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
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Heat the mixture to 60-70°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate. Purification can be achieved via column chromatography.
Step 2: Synthesis of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride
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Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (e.g., 2 M aqueous solution) and stir at room temperature until saponification is complete (monitored by TLC).
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Concentrate the reaction mixture to remove the ethanol.
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Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~1-2 using concentrated hydrochloric acid.
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If a precipitate forms, collect it by filtration. If not, concentrate the aqueous solution to dryness to obtain the crude hydrochloride salt.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride.
Applications and Biological Relevance
The structural components of 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride are found in molecules with significant and diverse biological activities, suggesting its potential as a valuable scaffold or intermediate in drug discovery.
Role in Anticholinergic Agents: The Case of Revefenacin
The 4-carbamoylpiperidine moiety is a key structural feature of Revefenacin (brand name Yupelri®), a long-acting muscarinic antagonist (LAMA) approved for the treatment of chronic obstructive pulmonary disease (COPD).[4][5]
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Mechanism of Action: Revefenacin functions by blocking M3 muscarinic receptors in the smooth muscle of the airways.[6][7] This inhibition prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow.[4][6] The 4-carbamoylpiperidine group plays a crucial role in the molecule's interaction with the receptor, contributing to its high affinity and long duration of action.[5][8]
Caption: Carbamoylpiperidine derivatives can inhibit Wnt signaling by disrupting the β-catenin/BCL9 interaction.
Safety and Handling
As a hydrochloride salt of a carboxylic acid, 2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride should be handled with appropriate care. Based on safety data for analogous compounds, the following precautions are recommended.
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Hazard Classification (Predicted):
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Personal Protective Equipment (PPE):
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Wear protective gloves, chemical safety goggles, and a lab coat.
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Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
-
First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
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Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Conclusion
2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride represents a molecule of significant potential for chemical and pharmaceutical research. While not a widely commercialized compound itself, its constituent fragments are integral to successful therapeutics and promising investigational agents. Its straightforward synthesis from commercially available starting materials makes it an accessible building block for creating libraries of novel compounds. The established roles of the 4-carbamoylpiperidine moiety in potent anticholinergics like Revefenacin and the emerging importance of piperidine-based scaffolds as Wnt signaling inhibitors provide a strong rationale for the further exploration and utilization of this compound in drug discovery programs. This guide provides a foundational understanding of its predicted properties and therapeutic context to aid scientists in leveraging its potential.
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